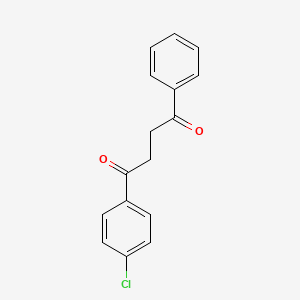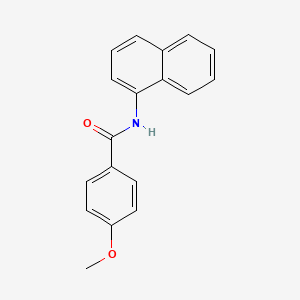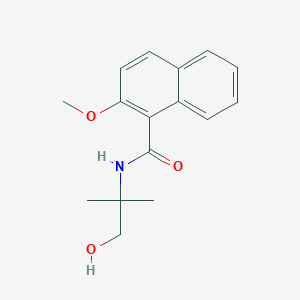![molecular formula C17H11N3O B11846668 Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo- CAS No. 66917-21-3](/img/structure/B11846668.png)
Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile is a complex organic compound that belongs to the class of indolizinoquinolines This compound is characterized by its unique structure, which includes a fused indole and quinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylic acid
- 12-ethyl-8-methyl-9-oxo-7-propionyl-9,11-dihydroindolizino[1,2-b]quinolin-2-yl [1,4’-bipiperidine]-1’-carboxylate
Uniqueness
7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
66917-21-3 |
|---|---|
Fórmula molecular |
C17H11N3O |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
7-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-8-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c1-10-6-15-16-12(9-20(15)17(21)13(10)8-18)7-11-4-2-3-5-14(11)19-16/h2-7H,9H2,1H3 |
Clave InChI |
GLDCYEBNVNILHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)



![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)






![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
